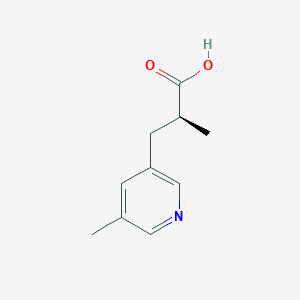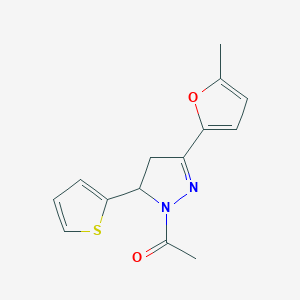![molecular formula C20H15FN2O2S B2376050 3-(3-Fluorbenzyl)-7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-on CAS No. 1105219-48-4](/img/structure/B2376050.png)
3-(3-Fluorbenzyl)-7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones were synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . The synthesis involved a three-component tandem protocol . A mixture of 1 equiv. of 3-aminothieno[2,3-b]pyridine-2-carboxylate was first microwave irradiated with 1.5 equiv. of dimethylformamide-dimethylacetal in toluene at 110°C for 15 min. Then, the crude enamine was dissolved in dioxane and 1 equiv. of the respective 4-arylazole-based amines was added. The mixture was microwaved at 100°C for 20–30 min, resulting in a 74–89% yield of the target pyrimidinones .Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Hintergrund: Cytochrom bd-Oxidase (Cyt-bd) ist ein attraktives pharmakologisches Ziel in Mycobacterium tuberculosis, insbesondere für die Entwicklung von Medikamentenkombinationen, die den Energiestoffwechsel angreifen. Allerdings gibt es nur wenige synthetisch zugängliche Gerüste, die derzeit Cyt-bd angreifen.
Aktivität der Verbindung:Thieno[3,2-d]pyrimidin-4-amine wurden als Inhibitoren von Cyt-bd identifiziert. Eine erste Struktur-Aktivitäts-Beziehung (SAR)-Studie evaluierte 13 Verbindungen an drei mykobakteriellen Stämmen: Thieno[3,2-d]pyrimidin-4-amine wurden als Inhibitoren von Cyt-bd identifiziert. Eine erste Struktur-Aktivitäts-Beziehung (SAR)-Studie evaluierte 13 Verbindungen an drei mykobakteriellen Stämmen: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv und einem klinischen Isolat (Stamm N0145). Die Verbindungen wurden unter Verwendung eines ATP-Verarmungsassays mit oder ohne dem Cytochrom bcc:aa3 (QcrB)-Inhibitor Q203 getestet.
Wichtige Ergebnisse:- Bemerkenswerterweise zeigte N-(4-(tert-Butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amin (19) die stärkste Aktivität mit ATP IC50-Werten von 6 bis 18 μM gegen alle Stämme in Gegenwart von Q203. Diese Verbindung dient als wertvolle chemische Sonde zur Untersuchung der Funktion des mykobakteriellen Cyt-bd unter verschiedenen physiologischen Bedingungen .
Zukünftige Richtungen
Thieno[3,2-d]pyrimidin-4(3H)-ones, including “3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . Future research could focus on further optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess the safety and efficacy of these compounds.
Wirkmechanismus
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion in the bacteria .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . This is due to the disruption of the bacteria’s energy metabolism, leading to ATP depletion .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, which has a higher expression of the Cyt-bd-encoding genes, showed less sensitivity to the compound compared to the clinical isolate strain N0145 .
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUIHPTWQHMNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

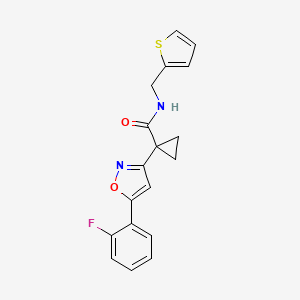
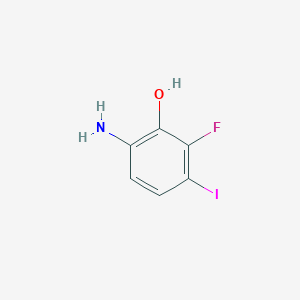
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)

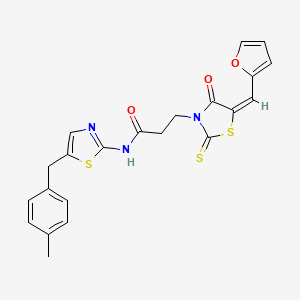


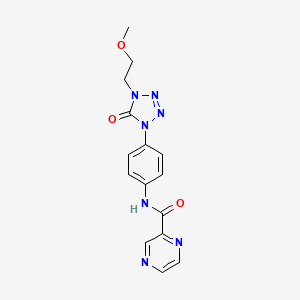
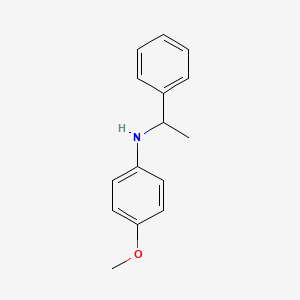
![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)
![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)

